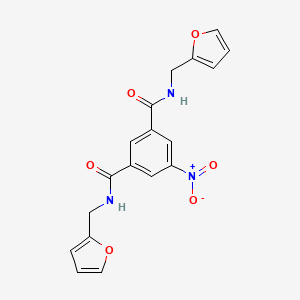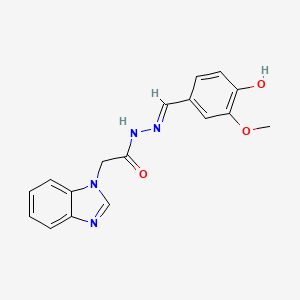![molecular formula C21H25NO3 B6003790 ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)
ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate, also known as MPX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as glycine derivatives and has been shown to possess anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to modulate the activity of ion channels, which play a critical role in pain perception.
Biochemical and Physiological Effects
ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a critical role in the development of inflammation. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a critical role in neuroinflammation. In addition, ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has been shown to reduce the expression of genes involved in pain perception, suggesting that it may have analgesic properties.
实验室实验的优点和局限性
One of the main advantages of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate for lab experiments is its specificity. It has been shown to have a high degree of selectivity for its target receptors, making it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
未来方向
There are several future directions for the research on ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate. One area of interest is the development of more potent and selective derivatives of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate. Another area of interest is the investigation of the potential therapeutic applications of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, the role of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate in the regulation of immune cell function and inflammation is an area of active research.
Conclusion
In conclusion, ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate is a promising compound with potential therapeutic applications in the treatment of pain and inflammation-related disorders. Its specificity and selectivity make it a useful tool for studying the role of its target receptors in various biological processes. Further research is needed to fully understand the mechanism of action of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate and its potential therapeutic applications.
合成方法
The synthesis of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate involves the reaction of N-methyl glycine ethyl ester with 2-methylphenylacetic acid and phenylacetic acid. The resulting compound is then subjected to a series of purification steps to obtain ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate in its pure form. The purity of the compound is critical for its use in scientific research.
科学研究应用
Ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
ethyl 2-[methyl-[3-(2-methylphenyl)-3-phenylpropanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-25-21(24)15-22(3)20(23)14-19(17-11-6-5-7-12-17)18-13-9-8-10-16(18)2/h5-13,19H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYKLUBWHTPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)
![[1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6003731.png)

![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)

![ethyl 4-[({4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B6003787.png)
![N-[(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6003798.png)
